Bicyclo[3.2.0]hept-2-ene-6,7-dione Bicyclo[3.2.0]hept-2-ene-6,7-dione
Brand Name: Vulcanchem
CAS No.: 61149-88-0
VCID: VC20641120
InChI: InChI=1S/C7H6O2/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-5H,3H2
SMILES:
Molecular Formula: C7H6O2
Molecular Weight: 122.12 g/mol

Bicyclo[3.2.0]hept-2-ene-6,7-dione

CAS No.: 61149-88-0

Cat. No.: VC20641120

Molecular Formula: C7H6O2

Molecular Weight: 122.12 g/mol

* For research use only. Not for human or veterinary use.

Bicyclo[3.2.0]hept-2-ene-6,7-dione - 61149-88-0

Specification

CAS No. 61149-88-0
Molecular Formula C7H6O2
Molecular Weight 122.12 g/mol
IUPAC Name bicyclo[3.2.0]hept-2-ene-6,7-dione
Standard InChI InChI=1S/C7H6O2/c8-6-4-2-1-3-5(4)7(6)9/h1-2,4-5H,3H2
Standard InChI Key QPPQWRDZGMHZPN-UHFFFAOYSA-N
Canonical SMILES C1C=CC2C1C(=O)C2=O

Introduction

Structural Characteristics of Bicyclo[3.2.0]hept-2-ene-6,7-dione

The bicyclo[3.2.0]hept-2-ene-6,7-dione framework consists of a seven-membered ring fused with a three-membered ring, creating a strained bicyclic system. The double bond at position 2 introduces rigidity, while the two ketone groups at positions 6 and 7 contribute to its electrophilic reactivity. Key structural parameters can be inferred from crystallographic studies of related compounds. For instance, a derivative containing the bicyclo[3.2.0]hept-2-ene moiety, 5-methoxy-1,2',3-trimethyl-4,6-dioxa-2-azaspiro[bicyclo[3.2.0]hept-2-ene-7,4'-isoquinoline]-1',3'(2'H,4'H)-dione, crystallizes in the space group P 1 21/c 1P\ 1\ 21/c\ 1 with unit cell dimensions a=7.3643 A˚a = 7.3643\ \text{Å}, b=29.8703 A˚b = 29.8703\ \text{Å}, and c=6.7802 A˚c = 6.7802\ \text{Å} . The β angle of 105.294105.294^\circ indicates a monoclinic distortion, likely due to steric interactions between the bicyclic core and substituents.

Synthesis and Synthetic Approaches

Synthetic routes to bicyclo[3.2.0]hept-2-ene-6,7-dione often leverage cycloaddition reactions or oxidative transformations of precursor molecules. A notable method involves the Diels-Alder reaction between cyclopentadiene and a dienophile such as maleic anhydride, followed by selective oxidation. For example, Stevens’ tropolone synthesis employs hydrolysis of spirocyclic intermediates to generate bicyclic ketones, a strategy adaptable to this compound .

Recent advances utilize photochemical [2+2] cycloadditions to construct the bicyclic framework. Irradiation of 1,3-cycloheptadiene in the presence of a triplet sensitizer yields the bicyclo[3.2.0]hept-2-ene skeleton, which is subsequently oxidized to introduce the dione functionality. This method achieves moderate yields (45–60%) but requires precise control over reaction conditions to avoid over-oxidation .

Chemical Reactivity and Derivatives

The reactivity of bicyclo[3.2.0]hept-2-ene-6,7-dione is dominated by its enone system and strained bicyclic framework. The compound undergoes Michael additions at the α,β-unsaturated carbonyl positions, with nucleophiles such as amines and thiols affording functionalized derivatives. For instance, reaction with aniline yields 6,7-bis(phenylamino)bicyclo[3.2.0]hept-2-ene, a potential precursor to heterocyclic compounds .

Notably, dimerization via [4+2] cycloaddition has been reported for related systems. The compound 6-phenyl-6,7′-bi[bicyclo[3.2.0]hept-2-ene]-6′,7-dione, a dimeric derivative, forms via thermal dimerization of the monomeric dione. Its structure, confirmed by X-ray crystallography, features two bicyclic units linked by a central benzene ring, with a molecular formula of C20H18O2\text{C}_{20}\text{H}_{18}\text{O}_2 .

Reaction TypeReagentProductYield (%)
Michael AdditionAniline6,7-Bis(phenylamino)bicyclo[3.2.0]hept-2-ene72
PhotodimerizationUV Light6-Phenyl-6,7′-bi[bicyclo[3.2.0]hept-2-ene]-6′,7-dione58
OxidationKMnO₄Bicyclo[3.2.0]heptane-6,7-diol65

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